(2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide
Description
The compound (2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide features a conjugated enamide backbone with a 2-chlorophenyl substituent and a 3-cyano-substituted cyclohepta[b]thiophene moiety. The cyclohepta[b]thiophene ring, a seven-membered fused heterocycle, introduces steric bulk and unique electronic properties due to sulfur’s electronegativity and the ring’s conformational flexibility. The 3-cyano group further contributes to electron-withdrawing effects, which may stabilize the molecule or modulate solubility .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c20-16-8-5-4-6-13(16)10-11-18(23)22-19-15(12-21)14-7-2-1-3-9-17(14)24-19/h4-6,8,10-11H,1-3,7,9H2,(H,22,23)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHKMNBABFSJKU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohepta[b]thiophene Core: This step involves the cyclization of a suitable precursor to form the cyclohepta[b]thiophene ring.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the Prop-2-enamide Moiety: This step involves the reaction of the intermediate with an appropriate amide precursor under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Key pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to receptors, triggering downstream signaling cascades that result in physiological effects.
Comparison with Similar Compounds
(a) Substituent Position and Electronic Effects
- The ortho-chloro substituent also induces a strong electron-withdrawing effect, polarizing the enamide system.
- (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide (): Replaces the 2-chlorophenyl with a 3-phenoxyphenyl group.
(b) Core Structure Variations
- Target Compound : The cyclohepta[b]thiophene ring provides a larger, more flexible scaffold than simpler heterocycles. This may enhance binding to proteins with deep hydrophobic pockets but reduce solubility due to increased molecular weight (~380–400 g/mol estimated).
- 3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one () : A pyrrolopyrazole core offers a smaller, rigid structure, favoring faster metabolic clearance but limiting conformational adaptability .
Thiophene and Fused Heterocycle Analogues
- Target Compound: The cyclohepta[b]thiophene’s fused system contrasts with unfused thiophenes (e.g., 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone, ).
- Isoxazolo[3,4-d]pyrimidin-4(1H)-one () : A nitrogen-rich fused system with higher polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the sulfur-containing thiophene .
Hydrogen-Bonding and Crystallinity
- Target Compound: The enamide’s carbonyl and cyano groups serve as hydrogen-bond acceptors, which may influence crystal packing or protein interactions.
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Forms extensive N–H···S and O–H···S hydrogen bonds in its crystal lattice, suggesting higher melting points than the target compound, which lacks thione donors .
Structural and Property Comparison Table
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide , also known by its DrugBank ID DB06970, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure comprising a chlorophenyl group, a cyano group, and a cyclohepta[b]thiophene moiety. The structural representation is as follows:
- IUPAC Name : 2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-5-(diethylsulfamoyl)benzamide
- Molecular Weight : 437.96 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Some derivatives of thiophene compounds have shown promising anticancer properties by inducing apoptosis in cancer cells through the activation of intrinsic pathways.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory effects in various models by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Certain derivatives have been tested against bacterial strains, showing moderate to strong antibacterial activity.
In Vitro Studies
In vitro studies on related compounds have provided insights into their biological activities:
- Cell Proliferation Assays : Compounds have been tested for their ability to inhibit cell proliferation in cancer cell lines. Results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic use.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 25 |
| Compound B | HeLa (Cervical Cancer) | 15 |
Case Studies
-
Case Study on Anti-inflammatory Activity :
A study investigating the anti-inflammatory effects of thiophene derivatives found that one compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential for treating inflammatory diseases. -
Antimicrobial Efficacy :
Another study evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiophene structure enhanced antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
